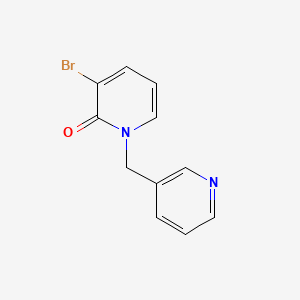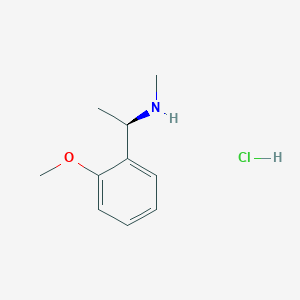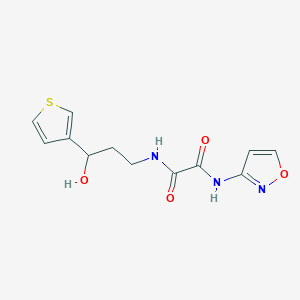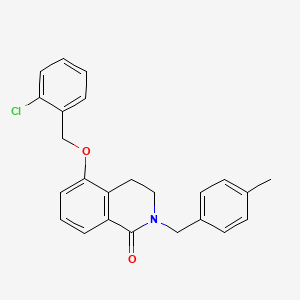
3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one, also known as 3-BMPP, is an organic compound with a variety of applications in the scientific research field. It has been used in the synthesis of numerous compounds and is known for its ability to effectively activate organic molecules.
Scientific Research Applications
Synthesis of Biologically Active Compounds
The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the utility of brominated pyridinone derivatives as intermediates for developing biologically active compounds. This process involves nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the versatility of such compounds in synthetic chemistry (Linxiao Wang et al., 2016).
Photocatalysis and Luminescence
Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those with bromo substituents, show they exhibit unique photoreactive properties such as excited-state intramolecular proton transfer (ESIPT) and solvent-assisted double-proton transfer. These findings suggest potential applications in developing photoluminescent materials and understanding photoinduced tautomerization processes (V. Vetokhina et al., 2012).
Catalysis and Coordination Chemistry
The synthesis and characterization of iridium tetrazolate complexes with derivatives similar to 3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one demonstrate the role of the ancillary ligand in tuning the redox and emission properties of the complexes. This research provides insights into the design of luminescent materials and catalytic processes, highlighting the influence of brominated pyridine derivatives in coordination chemistry (Stefano Stagni et al., 2008).
Material Science and Sensing
A luminescent coordination polymer featuring N-(pyridin-3-ylmethyl)-4-(pyridin-4-yl)-1,8-naphthalimide (a related structure) shows promise as a bifunctional fluorescence-responsive sensor for selective detection of metal ions. This research underscores the potential of brominated pyridine derivatives in the development of advanced materials for environmental monitoring and chemical sensing (Meng‐Jung Tsai et al., 2022).
Organic Synthesis and Ligand Design
Ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands derived from pyridine-based structures exhibit catalytic properties useful in organic synthesis. This application illustrates the importance of brominated pyridine derivatives in designing catalysts for chemical transformations (C. Mejuto et al., 2015).
Properties
IUPAC Name |
3-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-4-2-6-14(11(10)15)8-9-3-1-5-13-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYFBTOOIOIERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2761547.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2761553.png)


![8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2761558.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-7-phenyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2761561.png)

![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)
![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)
